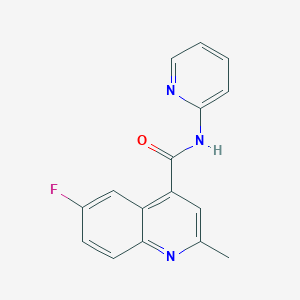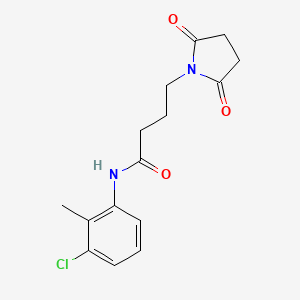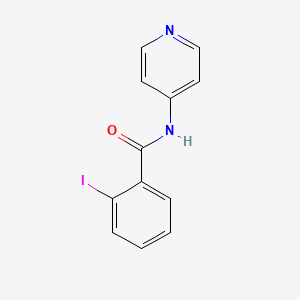![molecular formula C15H14BrN3O3 B5715395 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as BPP-3, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an interesting subject for further research.
Mechanism of Action
The mechanism of action of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and inflammation. Specifically, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the expression of certain genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In animal models, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is relatively easy to synthesize using a multi-step process, making it accessible for researchers. However, one limitation of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are a number of future directions for research on N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide. One area of research could be to further investigate its mechanism of action, which may help to identify additional potential applications for this compound. Additionally, further studies could be conducted to investigate the efficacy of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in treating different types of cancer and inflammation. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Synthesis Methods
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromophenol with 2-bromo-1-(pyridin-3-yl)ethanone to form 2-(4-bromophenoxy)propiophenone. This compound is then reacted with hydroxylamine hydrochloride to form 2-(4-bromophenoxy)propanohydroxamic acid. Finally, this compound is reacted with N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Scientific Research Applications
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(21-13-6-4-12(16)5-7-13)15(20)22-19-14(17)11-3-2-8-18-9-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDIOEGMJFBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)


![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)